molecular formula C15H23ClN4O B12696679 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(1-methylethyl)-1-piperidinyl)-, monohydrochloride CAS No. 122113-18-2

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(1-methylethyl)-1-piperidinyl)-, monohydrochloride

Cat. No.: B12696679
CAS No.: 122113-18-2
M. Wt: 310.82 g/mol
InChI Key: RMHBVYZTFIVDGD-UHFFFAOYSA-N
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Description

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(1-methylethyl)-1-piperidinyl)-, monohydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a pyrrolo-pyrimidine core, which is a common scaffold in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives typically involves multi-step organic synthesis. Common starting materials include pyrimidine derivatives and pyrrole derivatives. The reaction conditions often involve:

    Catalysts: Palladium or other transition metals.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.

    Temperature: Reactions are usually carried out at elevated temperatures (50-150°C).

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: For small-scale production.

    Continuous Flow Chemistry: For large-scale production, which offers better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

    Chemistry: As intermediates in organic synthesis.

    Biology: As probes for studying biological processes.

    Medicine: Potential therapeutic agents for treating various diseases.

    Industry: Used in the development of new materials or as catalysts.

Mechanism of Action

The mechanism of action for compounds like 6H-Pyrrolo(2,3-d)pyrimidin-6-one often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine: A core structure in many biologically active molecules.

    Pyrimidinone derivatives: Known for their pharmacological activities.

Uniqueness

The uniqueness of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(1-methylethyl)-1-piperidinyl)-, monohydrochloride lies in its specific substitution pattern, which can confer unique biological activities and chemical properties.

Properties

CAS No.

122113-18-2

Molecular Formula

C15H23ClN4O

Molecular Weight

310.82 g/mol

IUPAC Name

7-methyl-2-(4-propan-2-ylpiperidin-1-yl)-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride

InChI

InChI=1S/C15H22N4O.ClH/c1-10(2)11-4-6-19(7-5-11)15-16-9-12-8-13(20)18(3)14(12)17-15;/h9-11H,4-8H2,1-3H3;1H

InChI Key

RMHBVYZTFIVDGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.Cl

Origin of Product

United States

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